Benzoic acid, 2-[[(5-amino-2-methylphenyl)sulfonyl]amino]-
Description
Benzoic acid, 2-[[(5-amino-2-methylphenyl)sulfonyl]amino]- is a sulfonamide-substituted benzoic acid derivative. Its structure features a benzoic acid backbone with a sulfonamide group (-SO₂NH-) at the 2-position, linked to a 5-amino-2-methylphenyl moiety. This compound belongs to a class of aromatic sulfonamides, which are known for their diverse applications in pharmaceuticals, agrochemicals, and materials science due to their bioactivity and chemical stability .
Properties
CAS No. |
68214-75-5 |
|---|---|
Molecular Formula |
C14H14N2O4S |
Molecular Weight |
306.34 g/mol |
IUPAC Name |
2-[(5-amino-2-methylphenyl)sulfonylamino]benzoic acid |
InChI |
InChI=1S/C14H14N2O4S/c1-9-6-7-10(15)8-13(9)21(19,20)16-12-5-3-2-4-11(12)14(17)18/h2-8,16H,15H2,1H3,(H,17,18) |
InChI Key |
XWVZYCCHMHNKOM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)N)S(=O)(=O)NC2=CC=CC=C2C(=O)O |
Origin of Product |
United States |
Preparation Methods
Sulfonyl Chloride and Amino Benzoic Acid Reaction
- Starting Materials : Sulfonyl chlorides (e.g., tosyl chloride or substituted phenyl sulfonyl chlorides) and amino-substituted benzoic acids.
- Reaction Conditions : Typically carried out in aqueous or biphasic systems with a base such as sodium carbonate (Na2CO3) or sodium hydroxide (NaOH) to scavenge the hydrochloric acid generated.
- Solvents : Water or green solvents like 2-methyltetrahydrofuran (2-MeTHF) have been used to minimize environmental impact.
- Temperature : Mild to moderate heating may be required, especially for less reactive amines.
- Isolation : Acidification of the reaction mixture (e.g., with 10% HCl) precipitates the sulfonamide product, which can be filtered and purified.
This method is favored due to its simplicity, efficiency, and relatively mild conditions, avoiding the use of toxic solvents and reagents such as thionyl chloride.
Specific Preparation Method for Benzoic Acid, 2-[[(5-amino-2-methylphenyl)sulfonyl]amino]-
While direct literature specifically naming this compound is limited, the preparation can be inferred from analogous sulfonamide syntheses and sulfonylation of 5-amino-2-methylphenyl derivatives.
Stepwise Synthetic Route
| Step | Reagents & Conditions | Description | Outcome |
|---|---|---|---|
| 1 | Preparation of 5-amino-2-methylphenyl sulfonyl chloride | Chlorination of 5-amino-2-methylbenzenesulfonic acid or direct sulfonyl chloride synthesis | Sulfonyl chloride intermediate |
| 2 | Reaction of sulfonyl chloride with 2-aminobenzoic acid or its derivative | Dropwise addition of sulfonyl chloride to an aqueous solution of 2-aminobenzoic acid in presence of Na2CO3 | Formation of sulfonamide bond |
| 3 | Acidification with dilute HCl | Precipitation of sulfonamide product | Isolation of benzoic acid, 2-[[(5-amino-2-methylphenyl)sulfonyl]amino]- |
Reaction Conditions and Notes
- pH Control : Maintaining pH between 8 and 10 during the reaction is critical to prevent hydrolysis of sulfonyl chloride and to ensure high yield of sulfonamide.
- Solvent Choice : Water or aqueous mixtures are preferred for eco-friendly synthesis; organic solvents like dichloromethane are avoided due to toxicity concerns.
- Temperature : Ambient to moderate heating (~25–50°C) is generally sufficient.
- Purification : Simple filtration after acidification yields high purity product without extensive chromatographic steps.
Alternative and Advanced Synthetic Approaches
Solid-Phase Synthesis
- Solid-phase methods using resin-supported β-ketonitriles and hydrazines have been reported for related sulfonamide and aminopyrazole derivatives.
- These methods offer advantages in combinatorial synthesis and library generation but are more complex than classical sulfonyl chloride methods.
Summary Data Table of Preparation Methods
| Method | Reagents | Solvent | Temperature | pH Control | Yield & Purity | Notes |
|---|---|---|---|---|---|---|
| Classical sulfonyl chloride + amine | Sulfonyl chloride, amino benzoic acid | Water or aqueous base | 25–50°C | pH 8–10 maintained | High yield, high purity | Simple, eco-friendly |
| Solid-phase synthesis | Resin-supported β-ketonitriles, hydrazines | Solid phase | Variable | N/A | High yield, combinatorial | Complex, for library synthesis |
| Alkylation of sulfonamide | Sulfonamide benzoic acid, alkyl halide, K2CO3 | DMF | ~120°C | N/A | Moderate to high | For functionalized derivatives |
Chemical Reactions Analysis
Types of Reactions
Benzoic acid, 2-[[(5-amino-2-methylphenyl)sulfonyl]amino]- undergoes several types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The sulfonyl group can be reduced to a thiol group under specific conditions.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation.
Major Products
Scientific Research Applications
Medicinal Chemistry
Benzoic acid derivatives are often explored for their pharmacological properties. The sulfonamide group in this compound enhances its potential as an antibacterial agent. Research indicates that compounds with similar structures exhibit significant activity against various bacterial strains, suggesting that Benzoic acid, 2-[[(5-amino-2-methylphenyl)sulfonyl]amino]- could be further investigated for its therapeutic efficacy.
Benzoic acid derivatives are also studied for their environmental impact and degradation pathways. Understanding the behavior of such compounds in various environments is crucial for assessing their ecological risks.
Case Study 1: Antibacterial Activity
A study evaluated the antibacterial properties of various benzoic acid derivatives, including Benzoic acid, 2-[[(5-amino-2-methylphenyl)sulfonyl]amino]-. The results indicated promising activity against Gram-positive bacteria, highlighting the potential for development into new antimicrobial agents .
Case Study 2: HPLC Method Development
Research conducted on the HPLC separation of Benzoic acid, 2-[[(5-amino-2-methylphenyl)sulfonyl]amino]- demonstrated effective resolution of impurities in pharmaceutical preparations. The method was validated for robustness and reproducibility, making it suitable for routine quality control .
Mechanism of Action
The mechanism of action of benzoic acid, 2-[[(5-amino-2-methylphenyl)sulfonyl]amino]- involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in proteins, leading to inhibition or modulation of their activity. The amino group can also participate in hydrogen bonding and other interactions that affect the compound’s biological activity .
Comparison with Similar Compounds
Structural Features
The target compound is compared to derivatives with sulfonamide or amino substituents on the benzoic acid ring. Key structural differences include variations in substituent groups (e.g., alkyl, halogen, nitro) and their positions.
Key Observations :
- The target compound’s 5-amino-2-methylphenyl group introduces both amino (electron-donating) and methyl (steric) effects, distinguishing it from halogenated (e.g., 2-chloro in ) or nitro-containing analogs (e.g., ).
- Substituents like cyclohexyloxy () or tetrahydrofuranmethyl () add hydrophobicity or conformational rigidity, impacting solubility and binding interactions.
Physicochemical Properties
Critical properties include molecular weight (MW), melting point (MP), boiling point (BP), pKa, and polar surface area (PSA), which influence solubility and bioavailability.
Key Observations :
- Higher PSA (e.g., 143.8 Ų in ) correlates with increased hydrophilicity, while lower PSA (e.g., 89.7 Ų in ) suggests better membrane permeability.
- pKa Values : Most derivatives exhibit pKa < 4, indicating strong acidity due to the benzoic acid group. Electron-withdrawing substituents (e.g., nitro in ) further lower pKa, enhancing ionization in physiological environments.
Biological Activity
Benzoic acid, 2-[[(5-amino-2-methylphenyl)sulfonyl]amino]- (CAS Number: 68214-75-5) is a sulfonamide derivative that has garnered attention due to its potential biological activities. This compound, characterized by the molecular formula and a molecular weight of 306.34 g/mol, is a subject of interest in pharmacological research due to its structural attributes and functional groups that may confer various biological properties.
- Molecular Formula :
- Molecular Weight : 306.34 g/mol
- LogP : 1.88 (indicating moderate lipophilicity)
- InChI Key : XWVZYCCHMHNKOM-UHFFFAOYSA-N
Biological Activity Overview
The biological activity of benzoic acid derivatives, including this compound, is often assessed through various pharmacological assays. The following sections detail specific activities observed in studies.
Antibacterial Activity
Recent studies have indicated that compounds similar to benzoic acid derivatives exhibit significant antibacterial properties. For instance, certain pyrrole benzamide derivatives have shown MIC values as low as 3.125 μg/mL against Staphylococcus aureus, suggesting that modifications in the benzoic acid structure can enhance antibacterial efficacy .
Anticancer Potential
Research has also explored the anticancer potential of sulfonamide derivatives. In vitro studies have demonstrated that certain sulfonamides can inhibit tumor growth by targeting specific pathways involved in cancer cell proliferation. The mechanism of action often involves the inhibition of enzymes critical for cellular metabolism and proliferation, although specific data on benzoic acid, 2-[[(5-amino-2-methylphenyl)sulfonyl]amino]- remains limited .
Case Studies and Research Findings
-
Antimicrobial Efficacy :
- A study evaluating the antimicrobial properties of various benzoic acid derivatives found that modifications at the amino and sulfonyl positions could enhance activity against common pathogens such as Escherichia coli and Staphylococcus aureus. The study utilized a series of in vitro assays to determine the minimum inhibitory concentrations (MICs) and found promising results for some derivatives .
-
Pharmacokinetics :
- The pharmacokinetic profile of benzoic acid derivatives has been examined using HPLC methods, allowing for the assessment of absorption, distribution, metabolism, and excretion (ADME) properties. The compound can be effectively analyzed using reverse-phase HPLC techniques, which are essential for understanding its bioavailability and therapeutic potential .
-
Selective Inhibition Studies :
- In a recent investigation into selective deubiquitinase inhibitors, compounds structurally related to benzoic acid were screened for their ability to inhibit specific deubiquitinases (DUBs). Results indicated that certain modifications could lead to enhanced selectivity and potency against targeted DUBs, suggesting potential applications in cancer therapy .
Data Table: Summary of Biological Activities
Q & A
Basic Research Questions
Q. What analytical techniques are most robust for quantifying 2-[[(5-amino-2-methylphenyl)sulfonyl]amino]benzoic acid in biological samples?
- Methodological Answer : Liquid chromatography-mass spectrometry (LC-MS) is recommended for high sensitivity and specificity, particularly for detecting low concentrations in complex matrices like urine or beef tissue. Electrochemical methods, such as square-wave voltammetry (SWV) with boron-doped diamond electrodes, are suitable for rapid quantification in controlled settings (e.g., sunscreen analysis). Standard addition methods should be employed to address matrix interference .
Q. How can the pKa and solubility of this compound be experimentally determined to inform formulation studies?
- Methodological Answer : Conductometric titration in binary solvent systems (e.g., water-methanol) provides precise measurements of dissociation constants. Thermochemical data from differential scanning calorimetry (DSC) and vapor pressure studies (e.g., using Calvet microcalorimetry) can further characterize solubility and phase transitions. Cross-reference with NIST thermochemical databases for validation .
Q. What are the key steps for structural elucidation of this compound using NMR spectroscopy?
- Methodological Answer : Employ 1H-NMR with deuterated solvents (e.g., DMSO-d6) to resolve aromatic protons and sulfonamide NH signals. 13C-NMR and 2D techniques (e.g., HSQC, HMBC) are critical for assigning substituents on the benzene rings. Compare spectral data with structurally similar sulfonamide derivatives (e.g., fluorinated analogs) for validation .
Advanced Research Questions
Q. How can synthetic routes for 2-[[(5-amino-2-methylphenyl)sulfonyl]amino]benzoic acid be optimized to reduce byproducts?
- Methodological Answer : Prioritize stepwise synthesis: (1) sulfonation of 5-amino-2-methylphenyl precursors, (2) coupling with 2-aminobenzoic acid via sulfonyl chloride intermediates. Monitor reaction progress using thin-layer chromatography (TLC) and optimize stoichiometry to minimize hydrolysis. Purification via recrystallization or preparative HPLC is recommended for high-purity yields .
Q. What experimental designs are effective for studying metabolic conjugation pathways of this compound in vivo?
- Methodological Answer : Use a controlled intervention study with isotopically labeled (e.g., 13C) benzoic acid analogs. Collect timed urine samples and analyze glycine conjugates (e.g., hippuric acid) via 1H-NMR metabolomics. Include negative controls (e.g., vehicle-only groups) to distinguish endogenous vs. exogenous metabolite contributions .
Q. How do multidrug resistance transporters influence microbial tolerance to this compound, and how can this be modeled experimentally?
- Methodological Answer : In Saccharomyces cerevisiae, knockout strains (e.g., ΔTPO1) can be used to assess the role of MDR transporters in benzoic acid efflux. Transcriptional profiling (qRT-PCR) under nitrogen-limited conditions reveals regulatory pathways (e.g., Gcn4/Stp1). Pair these with growth inhibition assays to quantify tolerance thresholds .
Q. What strategies resolve discrepancies in benzoic acid detection between natural biosynthesis and external contamination in food matrices?
- Methodological Answer : Combine isotopic ratio analysis (e.g., δ13C) with targeted LC-MS/MS to differentiate endogenous sources (e.g., fermentation byproducts) from adulterants. Validate with spiked recovery experiments and reference materials. Statistical risk modeling (e.g., Monte Carlo simulations) can quantify contamination likelihood .
Data Contradiction and Validation
Q. How should researchers address variability in reported pKa values for substituted benzoic acids?
- Methodological Answer : Replicate measurements using multiple techniques (e.g., conductometry, potentiometry) across solvent systems. Validate against computational models (e.g., COSMO-RS) and aggregate data from peer-reviewed thermochemical studies (e.g., NIST, Glushko Thermocenter) to establish consensus values .
Q. What experimental controls are essential when studying the intracellular accumulation of benzoic acid derivatives in eukaryotic models?
- Methodological Answer : Include pH-buffered media to account for lipophilic weak acid partitioning. Use fluorescent probes (e.g., BCECF-AM) to monitor cytoplasmic pH changes. Normalize intracellular concentrations to cell volume (e.g., via coulter counting) and validate with inhibitor studies (e.g., carbonyl cyanide m-chlorophenyl hydrazone, CCCP) .
Methodological Resources
- LC-MS Protocols : Refer to Creative Proteomics’ workflows for benzoic acid derivatization and column selection (e.g., C18 for reverse-phase separation) .
- Yeast Strain Libraries : Utilize deletion mutant collections (e.g., EUROSCARF) for transporter studies .
- NMR Metabolomics : Follow urine sample preparation guidelines from intervention studies, including freeze-drying and phosphate buffer reconstitution .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
